N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
The compound N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline belongs to the class of thiazol-2(3H)-ylidene aniline derivatives. These molecules feature a thiazole core substituted with a tetrahydrofuran (THF)-linked alkyl chain and aromatic groups. The (2Z)-configuration indicates the stereochemistry of the imine bond.
Properties
Molecular Formula |
C21H22N2OS |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H22N2OS/c1-16-9-11-17(12-10-16)20-15-25-21(22-18-6-3-2-4-7-18)23(20)14-19-8-5-13-24-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3 |
InChI Key |
QOUYJZQTDMSETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with tetrahydrofuran-2-carbaldehyde under acidic conditions to form the thiazole ring. Finally, the thiazole derivative is reacted with aniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nitric acid, halogens; reactions are often conducted under acidic or basic conditions to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections or cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria, thereby exerting its antimicrobial effects. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds highlight variations in substituents and their implications:
N-(4-(4-Chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)thiazol-2(3H)-ylidene)aniline (CAS 374096-46-5)
- Key Differences : The 4-methylphenyl group in the target compound is replaced with a 4-chlorophenyl group.
- Molecular weight increases slightly (370.90 g/mol for the chloro derivative vs. ~355 g/mol estimated for the methyl variant) due to chlorine’s higher atomic mass .
(2Z)-4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-N-phenyl-1,3-thiazol-2(3H)-imine
- Key Differences : The THF moiety is replaced with a furan-2-ylmethyl group.
- Reduced solubility in polar solvents compared to the THF-containing analog due to furan’s lower polarity .
(2Z)-4-(4-Methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2(3H)-imine Hydrobromide
- Key Differences : Additional phenyl and methoxy substituents on the thiazole ring.
- Impact :
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Biological Activity
N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂S |
| Molecular Weight | 306.43 g/mol |
| CAS Number | 1327181-66-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert its effects by:
- Inhibiting Enzymatic Activity : The thiazole moiety can bind to enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation.
- Modulating Receptor Activity : The compound may interact with specific receptors, altering signaling pathways that regulate cell growth and survival.
Anticancer Activity
Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various cancer cell lines:
- IC₅₀ Values : Compounds similar to this compound have demonstrated IC₅₀ values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In particular:
- Bacterial Inhibition : Studies have reported that related compounds exhibit potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Anticonvulsant Effects
Some thiazole-containing compounds have shown promise in anticonvulsant activity, suggesting potential applications in treating epilepsy. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl and thiazole rings can enhance efficacy .
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives demonstrated that the presence of a methyl group at the para position of the phenyl ring significantly increased cytotoxicity against cancer cells. The most active compound exhibited an IC₅₀ value lower than that of doxorubicin, a standard chemotherapeutic agent .
Study 2: Antimicrobial Screening
In another investigation, a library of thiazole derivatives was screened for antimicrobial activity. Several compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
